Perfluoropentyliodide

Description

Structure

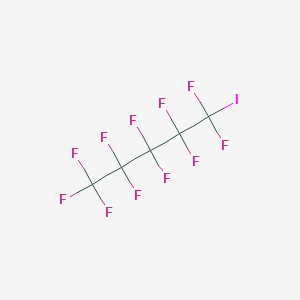

2D Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5-undecafluoro-5-iodopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5F11I/c6-1(7,2(8,9)4(12,13)14)3(10,11)5(15,16)17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCEJJSGJNCSQFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(F)F)(C(C(F)(F)I)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5F11I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060936 | |

| Record name | 1-Iodoperfluoropentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

638-79-9 | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-5-iodopentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=638-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Iodoundecafluoropentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-5-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Iodoperfluoropentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-5-iodo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.319 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-IODOUNDECAFLUOROPENTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XHY4SX6N97 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Strategic Role of Perfluoropentyliodide in Advanced Synthesis

An In-depth Technical Guide to Perfluoropentyliodide (CAS 638-79-9)

Perfluoroalkyl iodides (PFAIs) are a cornerstone class of reagents for chemists and material scientists seeking to impart the unique and powerful properties of fluorine into molecular architectures. Within this family, 1-Iodoundecafluoropentane, commonly known as this compound (PFPuI), stands out as a versatile building block. Its C5F11 chain offers a significant yet manageable degree of fluorination, profoundly influencing properties such as lipophilicity, metabolic stability, and surface activity.

For drug development professionals, the incorporation of a perfluoropentyl moiety can dramatically alter the pharmacokinetic and pharmacodynamic profile of a lead compound, often enhancing its efficacy and bioavailability.[1] In materials science, PFPuI is a precursor for creating advanced polymers, surfactants, and coatings with exceptional thermal stability and unique hydrophobic and oleophobic characteristics.[2][3]

This guide, intended for researchers and scientists, moves beyond a simple recitation of facts. It provides a Senior Application Scientist's perspective on the core properties, synthesis, reactivity, and safe handling of this compound, emphasizing the causal relationships that govern its utility and the self-validating logic embedded in its handling and application protocols.

Physicochemical Properties: A Quantitative Overview

The utility of PFPuI begins with its distinct physical and chemical properties. These quantitative metrics are critical for designing reaction conditions, purification strategies, and storage protocols. The data presented below is a synthesis of information from leading chemical suppliers and safety data sheets.

| Property | Value | Source(s) |

| CAS Number | 638-79-9 | [4][5] |

| Molecular Formula | C₅F₁₁I | [6] |

| Molecular Weight | 395.94 g/mol | [6][7] |

| Appearance | Colorless to almost colorless clear liquid | [4] |

| Boiling Point | 94 °C | [4][7] |

| Melting Point | -50 °C | [4][7] |

| Density | ~2.06 g/cm³ at 20°C | [4][5] |

| Refractive Index | ~1.33 (at 20°C) | [4] |

| Purity | Typically >97-98% (GC) | [4][5][8] |

Note: Commercial products are often stabilized with copper chips to prevent degradation.[4][6]

Synthesis and Purification: From Telogen to Purified Reagent

The industrial synthesis of perfluoroalkyl iodides like PFPuI predominantly relies on telomerization.[9] This process involves the reaction of a shorter-chain perfluoroalkyl iodide, which acts as the "telogen," with tetrafluoroethylene (TFE), the "taxogen."[2][10] The reaction proceeds via a free-radical mechanism, extending the carbon chain by adding CF₂-CF₂ units.

The causality here is clear: by controlling the molar ratio of the telogen (e.g., pentafluoroethyl iodide, C₂F₅I) to the taxogen (TFE), the distribution of the resulting homologous series of PFAIs (C₂F₅(CF₂CF₂)nI) can be influenced.[10] However, this process invariably produces a mixture of products with varying chain lengths. Consequently, the critical and often challenging step is the purification of the target molecule, this compound (C₅F₁₁I), from this mixture, which is typically achieved through fractional distillation.[10][11]

Caption: Generalized workflow for the synthesis of this compound via telomerization.

Experimental Protocol: Purification by Fractional Distillation

A self-validating purification protocol relies on precise control and monitoring based on the known physical properties of the components.

-

System Setup: Assemble a fractional distillation apparatus equipped with a high-efficiency packed column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask. The entire system should be dry and preferably purged with an inert gas (e.g., Argon or Nitrogen).

-

Charge the Flask: Charge the distillation flask with the crude telomerization reaction mixture. Add boiling chips to ensure smooth boiling.

-

Heating and Equilibration: Begin heating the flask gently using a heating mantle. As the mixture begins to boil, carefully monitor the temperature at the distillation head. Allow the column to equilibrate, where a steady temperature is maintained, indicating that a specific fraction is reaching the top of the column.

-

Fraction Collection: Collect the fractions based on their boiling points. Lower-boiling, shorter-chain PFAIs will distill first. The fraction collected at approximately 94 °C corresponds to this compound.[4]

-

Validation: The purity of the collected fraction should be validated using Gas Chromatography (GC). A successful purification will show a single major peak corresponding to PFPuI.[4]

Chemical Reactivity: The C-I Bond as a Functional Handle

The synthetic versatility of this compound stems almost entirely from the nature of the carbon-iodine (C-I) bond. This bond is the weakest in the molecule, making it a predictable site for chemical transformation.[2] The high electronegativity of the perfluoroalkyl chain polarizes the C-I bond and makes it susceptible to homolytic cleavage under thermal, photochemical, or radical-initiated conditions.[2][12]

This cleavage generates the highly valuable perfluoropentyl radical (•C₅F₁₁), a key intermediate for forming new carbon-carbon or carbon-heteroatom bonds.

Caption: Core reactivity of PFPuI via radical generation and subsequent ATRA reaction.

Key Reaction Classes:

-

Radical Addition: As depicted above, the •C₅F₁₁ radical readily adds across double or triple bonds in a process known as Atom Transfer Radical Addition (ATRA). This is a powerful method for the direct perfluoroalkylation of unsaturated substrates.[13]

-

Coupling Reactions: The C-I bond can be activated by metals like copper or palladium to participate in cross-coupling reactions, forming bonds with aryl, vinyl, or other alkyl groups.

-

Chain Transfer Agent: In polymer chemistry, PFPuI can act as a chain-transfer agent in radical polymerizations, a process known as iodine-transfer polymerization (ITP). This allows for the synthesis of polymers with controlled molecular weights and a terminal iodine atom, which can be used for further modification, such as in the creation of block copolymers.[2]

Applications in Drug Development and Materials Science

The introduction of the C₅F₁₁ group can be a strategic decision in molecular design, driven by several predictable outcomes:

-

Metabolic Blocking: Fluorine atoms can replace hydrogen at sites susceptible to metabolic oxidation by cytochrome P450 enzymes. This "metabolic blocking" can increase the half-life and overall stability of a drug candidate.[1]

-

Enhanced Lipophilicity: The perfluoropentyl group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve absorption.[1]

-

Conformational Control: The steric bulk and electronic properties of the C₅F₁₁ group can influence the conformation of a molecule, potentially locking it into a bioactive shape that enhances its binding affinity to a biological target.[1]

-

Surface Modification: In materials science, PFPuI is a precursor for fluorinated surfactants and surface modifiers.[14] These compounds are used to create superhydrophobic and oleophobic surfaces for applications ranging from water-repellent textiles to anti-fouling coatings.[2][14]

Safety, Handling, and Storage: A Protocol-Driven Approach

Scientific integrity demands a rigorous approach to safety. This compound is classified as an irritant, and proper handling is mandatory to ensure researcher safety and experimental integrity.[5][7]

Core Hazards

-

Skin Irritation: Causes skin irritation (H315).[7]

-

Eye Irritation: Causes serious eye irritation (H319).[7]

-

Respiratory Irritation: May cause respiratory irritation (H335).[5][6]

Mandatory Handling Protocol

-

Engineering Controls: All work must be conducted in a well-ventilated chemical fume hood.[15] An eyewash station and safety shower must be readily accessible.[16]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[16]

-

Hand Protection: Wear suitable protective gloves (e.g., nitrile) inspected prior to use.

-

Body Protection: Wear a lab coat or chemical-resistant apron.[15]

-

-

Procedural Discipline: Avoid inhalation of vapor or mist.[15] Avoid contact with skin and eyes.[15] Wash hands thoroughly after handling. Contaminated clothing must be removed and washed before reuse.

Storage and Stability

-

Conditions: Store in a cool, dry, and well-ventilated place.[15][16] The container must be kept tightly closed.[16]

-

Light Sensitivity: Protect from direct sunlight.[16] Many PFAIs are stored in amber bottles to prevent photochemical decomposition.

-

Incompatibilities: Keep away from strong oxidizing agents.[16]

-

Stabilizer: As noted, PFPuI is often supplied stabilized with a copper chip to scavenge any trace amounts of iodine that may form upon decomposition, thus enhancing its shelf life.[4][6]

References

- 1. nbinno.com [nbinno.com]

- 2. Perfluorooctyl Iodide|98%|CAS 507-63-1 [benchchem.com]

- 3. CAS 507-63-1: Perfluorooctyl iodide | CymitQuimica [cymitquimica.com]

- 4. Undecafluoropentyl Iodide | 638-79-9 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 5. 638-79-9 Cas No. | Perfluoropentyl iodide | Apollo [store.apolloscientific.co.uk]

- 6. This compound | 638-79-9 [chemicalbook.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. keyorganics.net [keyorganics.net]

- 9. notes.fluorine1.ru [notes.fluorine1.ru]

- 10. benchchem.com [benchchem.com]

- 11. EP0711264A1 - Process for the preparation of perfluoroalkyl iodide - Google Patents [patents.google.com]

- 12. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Perfluorooctyl iodide - Career Henan Chemical Co. [coreychem.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to Perfluoropentyl Iodide

For Researchers, Scientists, and Drug Development Professionals

Authored by [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of perfluoropentyl iodide (PFPI), a critical building block in modern synthetic chemistry. With its unique combination of a perfluoroalkyl chain and a reactive iodine atom, PFPI serves as a versatile reagent for the introduction of the undecafluoropentyl group into a wide range of organic molecules. This guide will delve into its fundamental properties, synthesis and purification methodologies, key applications in organic synthesis and pharmaceutical research, and essential safety and handling protocols. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the technical knowledge required for the effective and safe utilization of this important fluorinated compound.

Introduction

Perfluoropentyl iodide, also known as 1-iodoundecafluoropentane, is a perfluoroalkyl iodide (PFAI) that has garnered significant interest in the scientific community. The presence of a highly fluorinated carbon chain imparts unique properties such as high density, thermal stability, and both hydrophobic and oleophobic characteristics. The terminal carbon-iodine bond provides a reactive site for a variety of chemical transformations, making it a valuable intermediate in the synthesis of complex fluorinated materials, surfactants, and pharmaceutically active compounds.[1][2] This guide aims to be a definitive resource on the physical properties and practical applications of perfluoropentyl iodide.

Physicochemical Properties

A thorough understanding of the physical properties of perfluoropentyl iodide is paramount for its successful application in research and development. These properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 638-79-9 | [3] |

| Molecular Formula | C5F11I | [4] |

| Molecular Weight | 395.94 g/mol | [3] |

| Appearance | Colorless to almost colorless clear liquid | [5] |

| Density | 2.06 g/cm³ | [3] |

| Melting Point | -50 °C | [3] |

| Boiling Point | 94.4 °C | [3] |

| Refractive Index | 1.3270 to 1.3310 | [5] |

Synthesis and Purification

The primary industrial synthesis of perfluoropentyl iodide, along with other perfluoroalkyl iodides, is achieved through the telomerization of tetrafluoroethylene (TFE).[6] This process involves the reaction of a "telogen," such as pentafluoroethyl iodide, with multiple units of the "taxogen," TFE, to build the perfluoroalkyl chain.[6]

A general representation of this process is the reaction of an initiator with a perfluoroalkyl iodide and tetrafluoroethylene. The reaction proceeds via a free radical mechanism.

Experimental Protocol: Telomerization Synthesis of Perfluoroalkyl Iodides (General Procedure)

Disclaimer: This is a generalized protocol and should be adapted and optimized based on specific laboratory conditions and safety protocols.

Materials:

-

Tetrafluoroethylene (TFE)

-

Pentafluoroethyl iodide (as telogen)

-

Radical initiator (e.g., a peroxide)

-

High-pressure reactor

Procedure:

-

Charge the high-pressure reactor with the telogen (pentafluoroethyl iodide) and the radical initiator.

-

Pressurize the reactor with tetrafluoroethylene to the desired pressure.

-

Heat the reactor to the reaction temperature to initiate the telomerization process.

-

Maintain the reaction conditions for the specified duration, monitoring pressure and temperature.

-

After the reaction is complete, cool the reactor and vent any unreacted TFE.

-

The resulting mixture of perfluoroalkyl iodides is then subjected to fractional distillation to isolate the desired perfluoropentyl iodide fraction.[6]

Purification:

The primary method for purifying perfluoropentyl iodide from the reaction mixture is fractional distillation . This technique separates compounds based on their different boiling points. Due to the presence of other perfluoroalkyl iodides with varying chain lengths in the crude product, careful control of the distillation parameters is crucial to obtain high-purity perfluoropentyl iodide.

Chemical Reactivity and Applications

The reactivity of perfluoropentyl iodide is dominated by the nature of the carbon-iodine (C-I) bond. This bond is relatively weak and susceptible to homolytic cleavage, leading to the formation of the perfluoropentyl radical. This radical is a key intermediate in many of the applications of PFPI.

Radical Reactions

Perfluoropentyl iodide is an excellent source of the perfluoropentyl radical, which can participate in a variety of addition reactions to unsaturated systems. These reactions are typically initiated by heat, light, or a radical initiator.

Diagram: General Scheme of Perfluoropentyl Radical Formation and Reaction

Caption: Formation of the perfluoropentyl radical and its subsequent addition to an alkene.

Introduction of Perfluoropentyl Groups

A primary application of perfluoropentyl iodide is as a reagent to introduce the perfluoropentyl moiety into organic molecules. This can impart desirable properties such as increased thermal and chemical stability, lipophobicity, and altered biological activity.[2]

Applications in Pharmaceutical Research

The incorporation of fluorine and fluorinated alkyl groups into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. Perfluoroalkyl iodides, including perfluoropentyl iodide, serve as valuable precursors for the synthesis of these modified pharmaceutical compounds.[1] While specific examples directly citing perfluoropentyl iodide in drug development are not abundant in the readily available literature, the general utility of perfluoroalkyl iodides in this field is well-established.

Safety and Handling

Perfluoropentyl iodide is classified as an irritant and requires careful handling to avoid exposure.[3]

Hazard Statements:

Precautionary Measures:

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[7]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.[8]

-

Storage: Store in a cool, dry, dark place in a tightly sealed container. Perfluoroalkyl iodides can be light-sensitive.[4]

Diagram: Laboratory Safety Workflow for Handling Perfluoropentyl Iodide

Caption: A workflow outlining the key safety steps for handling perfluoropentyl iodide.

Solubility

Conclusion

Perfluoropentyl iodide is a valuable and versatile fluorinated building block with a range of applications in organic synthesis and potentially in the development of new pharmaceuticals and materials. Its unique physical and chemical properties, stemming from its perfluorinated chain and reactive carbon-iodine bond, make it a powerful tool for researchers. Adherence to strict safety protocols is essential when handling this compound to mitigate the associated hazards. This guide provides a foundational understanding of perfluoropentyl iodide, intended to facilitate its effective and safe use in the laboratory.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 638-79-9 Cas No. | Perfluoropentyl iodide | Apollo [store.apolloscientific.co.uk]

- 4. fishersci.com [fishersci.com]

- 5. Perfluorooctyl Iodide|98%|CAS 507-63-1 [benchchem.com]

- 6. US5268516A - Synthesis of perfluoroalkyl iodides - Google Patents [patents.google.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to Perfluoropentyl Iodide: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of perfluoropentyl iodide, a key fluorinated building block in modern chemistry. Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's chemical structure, formula, synthesis, and diverse applications, grounded in established scientific principles and methodologies.

Introduction to Perfluoropentyl Iodide

Perfluoropentyl iodide, systematically named 1-iodoundecafluoropentane, is a perfluoroalkyl iodide (PFAI) that has garnered significant interest in various fields of chemical synthesis. Its structure, featuring a five-carbon perfluorinated chain, imparts unique properties such as high thermal stability, chemical inertness, and both hydrophobicity and oleophobicity. The presence of a terminal iodine atom provides a reactive site for a multitude of chemical transformations, making it a versatile intermediate for introducing the undecafluoropentyl group (C5F11) into a wide range of molecules. This modification can dramatically alter the physicochemical and biological properties of the target compounds, a feature of particular importance in pharmaceutical and materials science applications.

Chemical Structure and Formula

The chemical identity of perfluoropentyl iodide is defined by its molecular structure and formula.

-

Chemical Name: 1-Iodoundecafluoropentane

-

Synonyms: Perfluoropentyl iodide, Undecafluoropentyl iodide

-

Molecular Formula: C₅F₁₁I

-

CAS Number: 638-79-9

The structure consists of a linear five-carbon chain where all hydrogen atoms have been substituted by fluorine atoms, with an iodine atom at one terminus.

Caption: Chemical structure of 1-iodoundecafluoropentane.

Physicochemical Properties

The unique properties of perfluoropentyl iodide are a direct consequence of its highly fluorinated structure. A summary of its key physicochemical properties is presented in the table below.

| Property | Value |

| Molecular Weight | 395.94 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Density | Approximately 2.2 g/mL |

| Boiling Point | Approximately 100 °C |

| Refractive Index | Approximately 1.34 |

Note: Some physical properties are estimated based on data from homologous perfluoroalkyl iodides due to limited specific data for the C5 compound.

Synthesis of Perfluoropentyl Iodide

The primary industrial method for the synthesis of perfluoroalkyl iodides, including perfluoropentyl iodide, is telomerization.[1][2] This process involves the reaction of a telogen (a molecule that provides the end groups of the polymer) with a taxogen (a monomer).

Telomerization of Tetrafluoroethylene

In a typical synthesis, a shorter perfluoroalkyl iodide, such as pentafluoroethyl iodide (C₂F₅I), acts as the telogen, and tetrafluoroethylene (TFE, C₂F₄) serves as the taxogen.[1] The reaction is generally carried out under thermal conditions in a tubular reactor.[1]

Caption: General workflow for telomerization synthesis.

Experimental Protocol: Continuous Thermal Telomerization

This protocol is a generalized procedure based on the synthesis of various perfluoroalkyl iodides.[1]

-

Reactor Setup: A continuous process is carried out in a tubular reactor.

-

Reagent Feed: Pentafluoroethyl iodide (telogen) and tetrafluoroethylene (taxogen) are fed into the reactor. To control the formation of higher molecular weight telomers, the tetrafluoroethylene can be introduced at different points along the reactor.[1] For instance, 30-75% of the TFE is supplied at the head of the reactor, with the remainder introduced between 2/5 and 3/4 of the reactor length.[1]

-

Reaction Conditions: The telomerization is typically conducted at temperatures ranging from 300 to 360 °C under atmospheric pressure.[1] The molar ratio of telogen to total taxogen is generally maintained between 1 and 3.[1]

-

Product Isolation: The product mixture, containing perfluoroalkyl iodides of varying chain lengths, is collected from the reactor outlet.

-

Purification: The desired perfluoropentyl iodide is separated from other telomers and unreacted starting materials by fractional distillation.

Applications in Research and Development

The reactivity of the carbon-iodine bond makes perfluoropentyl iodide a valuable reagent in organic synthesis and materials science.

Introduction of Perfluoroalkyl Groups

Perfluoropentyl iodide is an effective agent for introducing the C₅F₁₁ group into organic molecules. This is often achieved through radical addition reactions to alkenes and alkynes. The weak C-I bond can be homolytically cleaved by heat or light to generate a perfluoropentyl radical, which then adds across a double or triple bond.[3]

Caption: Mechanism of radical addition to an alkene.

Synthesis of Fluorinated Surfactants

Perfluoroalkyl iodides are key precursors in the synthesis of fluorinated surfactants.[4] These surfactants exhibit exceptional properties, including very low surface tension in aqueous solutions.[4] The synthesis often involves the reaction of the perfluoroalkyl iodide with a molecule containing a hydrophilic head group.

Experimental Protocol: Synthesis of a Fluorinated Thiol (Precursor to a Surfactant Head Group)

This is a general procedure adaptable for perfluoropentyl iodide.

-

Reaction Setup: A reaction vessel is charged with perfluoropentyl iodide and a suitable solvent.

-

Addition of Thiolating Agent: A reagent such as thiourea is added, followed by a base to facilitate the formation of a thiol.

-

Reaction Conditions: The reaction mixture is typically heated to ensure completion.

-

Workup and Purification: The product is isolated through extraction and purified by distillation or chromatography to yield the perfluoroalkyl thiol, which can then be further modified to create the final surfactant.

Role in Drug Development

The incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, lipophilicity, and binding affinity. Perfluoroalkyl groups can be introduced into bioactive molecules using perfluoropentyl iodide to modulate these properties. While specific examples for perfluoropentyl iodide are not widely published, the general utility of perfluoroalkyl iodides in medicinal chemistry is well-established.

Spectroscopic Characterization

Spectroscopic techniques are crucial for the identification and characterization of perfluoropentyl iodide.

-

¹⁹F NMR Spectroscopy: This is a powerful tool for characterizing fluorinated compounds due to the wide chemical shift range and high sensitivity of the ¹⁹F nucleus.[5] For a linear perfluoroalkyl iodide like 1-iodoundecafluoropentane, one would expect distinct signals for the CF₃ group, the CF₂ groups adjacent to the CF₃ and the iodine, and the other CF₂ groups in the chain. The chemical shifts (relative to CFCl₃) are expected in the following approximate ranges:

-

CF₃: -80 to -85 ppm

-

CF₂ groups: -110 to -130 ppm

-

CF₂I: -60 to -70 ppm

-

-

Mass Spectrometry: Mass spectrometry would show the molecular ion peak and characteristic fragmentation patterns, including the loss of an iodine atom and fragmentation of the perfluoroalkyl chain.

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong C-F stretching vibrations, typically in the range of 1100-1300 cm⁻¹.[6][7]

Safety and Handling

Perfluoroalkyl iodides should be handled with care in a laboratory setting. Based on data for homologous compounds, perfluoropentyl iodide is expected to be a skin and eye irritant.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves and safety goggles.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a cool, dry place away from light and incompatible materials such as strong oxidizing agents. Containers should be tightly sealed.

-

Disposal: Dispose of in accordance with local, regional, and national regulations.

Conclusion

Perfluoropentyl iodide is a valuable and versatile fluorinated building block with significant potential in organic synthesis, materials science, and drug discovery. Its ability to introduce the perfluoropentyl moiety allows for the tailored modification of molecular properties. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in research and development.

References

- 1. US5268516A - Synthesis of perfluoroalkyl iodides - Google Patents [patents.google.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. 19Flourine NMR [chem.ch.huji.ac.il]

- 6. edu.rsc.org [edu.rsc.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

An In-Depth Technical Guide to Perfluoropentyl Iodide (1-Iodoperfluoropentane)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluoropentyl iodide, systematically known as 1-iodoperfluoropentane, is a dense, fluorinated organic compound of significant interest in the scientific community. Its unique physicochemical properties, primarily driven by the presence of a perfluorinated alkyl chain and a reactive iodine atom, make it a valuable building block in synthetic chemistry. This guide provides a comprehensive overview of the core characteristics of perfluoropentyl iodide, with a particular focus on its molecular weight and density, to support its application in research and development, including the synthesis of novel therapeutic agents and advanced materials. The information presented herein is synthesized from authoritative sources to ensure technical accuracy and provide field-proven insights for professionals in the chemical and pharmaceutical sciences.

Chemical Identity and Structure

A precise understanding of a compound's identity is fundamental to its effective application and the reproducibility of experimental results. Perfluoropentyl iodide is identified by the Chemical Abstracts Service (CAS) with the number 638-79-9 .[1][2][3][4] Its molecular formula is C₅F₁₁I, indicating a five-carbon chain where all hydrogen atoms have been substituted by fluorine, with a terminal iodine atom.

Synonyms: Perfluoro-1-iodopentane, 1-Iodo-1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane, Undecafluoropentyl iodide[1][5]

Caption: Molecular Structure of 1-Iodoperfluoropentane.

Physicochemical Properties: A Quantitative Overview

The distinct behavior of perfluoropentyl iodide in chemical reactions and its physical state are dictated by its fundamental physicochemical properties. The high degree of fluorination and the presence of a heavy iodine atom significantly influence its molecular weight and density.

The molecular weight of perfluoropentyl iodide is a critical parameter for stoichiometric calculations in chemical synthesis. Based on its molecular formula, the calculated molecular weight is 395.94 g/mol .[1][4] This value is essential for accurately measuring molar quantities and ensuring precise reaction conditions.

The density of a substance is a measure of its mass per unit volume and provides insight into its physical nature. Perfluoropentyl iodide is a dense liquid, with a reported density of approximately 2.06 g/cm³ .[1][2][3] This high density is a direct consequence of the heavy iodine atom and the closely packed, electron-rich fluorine atoms, which contribute significantly to the overall mass of the molecule without a proportional increase in volume.

| Property | Value | Source(s) |

| Molecular Weight | 395.94 g/mol | [1][2][4] |

| Density | ~2.06 g/cm³ | [1][2][3] |

| Boiling Point | 94.4 °C | [1][2] |

| Melting Point | -50 °C | [1][2] |

Table 1: Key Physicochemical Properties of 1-Iodoperfluoropentane.

Applications in Research and Drug Development

The unique chemical structure of perfluoropentyl iodide makes it a versatile reagent in organic synthesis. The carbon-iodine bond is relatively weak and susceptible to cleavage, allowing for the introduction of the perfluoropentyl moiety into a wide range of organic molecules through various coupling reactions. This process is of particular interest in the pharmaceutical industry, where the incorporation of fluorinated alkyl chains can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.

The perfluoropentyl group imparts a unique combination of hydrophobicity and lipophobicity, which can be leveraged to modify the surface properties of materials, leading to applications in the development of specialized coatings and polymers.

Conceptual Experimental Workflow: Purity and Identity Verification

To ensure the reliability of experimental outcomes, it is imperative to verify the purity and identity of starting materials. The following conceptual workflow outlines a self-validating protocol for the quality control of a perfluoropentyl iodide sample.

Step 1: Sample Preparation

-

A dilute solution of the perfluoropentyl iodide sample is prepared in a suitable volatile solvent (e.g., hexane).

Step 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

The prepared sample is injected into a gas chromatograph to separate the components based on their volatility and interaction with the stationary phase.

-

The separated components are then introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio.

Step 3: Data Analysis

-

The retention time from the gas chromatogram provides a characteristic identifier for the compound under specific analytical conditions.

-

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of perfluoropentyl iodide (395.94 m/z) and a characteristic fragmentation pattern that serves as a molecular fingerprint.

Step 4: Purity Assessment

-

The purity of the sample is determined by the relative area of the main peak in the gas chromatogram.

Caption: Conceptual workflow for the quality control of perfluoropentyl iodide.

Safety and Handling

Perfluoropentyl iodide is classified as an irritant and may cause respiratory irritation, skin irritation, and serious eye irritation.[1] It is essential to handle this chemical in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

Perfluoropentyl iodide is a key fluorinated building block with well-defined physicochemical properties. Its significant molecular weight and high density are direct results of its molecular composition. A thorough understanding of these core characteristics is crucial for its effective and safe use in research and development. This guide has provided a detailed overview of perfluoropentyl iodide, offering valuable insights for scientists and professionals engaged in chemical synthesis and drug discovery.

References

An In-depth Technical Guide to the Solubility of Perfluoropentyl Iodide in Organic Solvents

Introduction: The Unique Role of Perfluoropentyl Iodide in Modern Chemistry

Perfluoropentyl iodide (C₅F₁₁I) is a significant member of the per- and polyfluoroalkyl substances (PFAS) family, characterized by a five-carbon perfluorinated chain and a terminal iodine atom. This structure imparts a unique combination of properties, including high density, thermal stability, and a distinct reactivity profile conferred by the carbon-iodine bond. These characteristics make it a valuable building block in organic synthesis, particularly for the introduction of the perfluoropentyl moiety into a wide range of molecules. Its applications are found in the development of specialized polymers, surfactants, and pharmaceutical intermediates where the presence of a fluorous segment can significantly alter surface properties, lipophilicity, and metabolic stability.

However, the very nature of its highly fluorinated structure presents a significant challenge: its limited solubility in many common organic solvents. This guide provides a comprehensive exploration of the solubility of perfluoropentyl iodide, offering both theoretical underpinnings and practical, field-proven methodologies for its determination and application in research and development.

Theoretical Framework: Deconstructing the Low Solubility of Fluorinated Compounds

The principle of "like dissolves like" is a fundamental concept in predicting solubility, and it is particularly illustrative in the case of perfluorinated compounds like perfluoropentyl iodide. The limited solubility of these compounds in many organic solvents is a direct consequence of the unique nature of the carbon-fluorine bond and the resulting intermolecular forces.

The high electronegativity of fluorine atoms creates a strong dipole moment in individual C-F bonds. However, in a perfluorinated chain, the symmetrical arrangement of these bonds results in a molecule with a very low overall dipole moment. The primary intermolecular forces at play in perfluoroalkanes are weak van der Waals dispersion forces.[1][2] These forces are significantly weaker than the dipole-dipole interactions or hydrogen bonds present in many common organic solvents.

This disparity in intermolecular forces leads to a phenomenon known as "fluorophilicity," where fluorinated compounds have a strong preference for interacting with other fluorinated molecules, leading to the formation of a separate "fluorous" phase when mixed with many hydrocarbon-based organic solvents. The energy required to disrupt the stronger solvent-solvent interactions to accommodate the weakly interacting perfluoropentyl iodide molecules is often not compensated by the energy released from the new solute-solvent interactions, resulting in low solubility.

Solubility Profile of Perfluoropentyl Iodide: An Illustrative Overview

Precise, quantitative solubility data for perfluoropentyl iodide across a wide array of organic solvents is not extensively documented in publicly available literature. However, based on the known behavior of structurally similar short-chain perfluoroalkyl iodides, such as perfluorobutyl iodide and perfluorohexyl iodide, we can construct an illustrative solubility profile. It is critical for researchers to experimentally determine the solubility for their specific application and conditions.

Perfluorohexyl iodide, for instance, is reported to be only slightly soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and polar protic solvents like methanol, and it is insoluble in water.[3][4] This suggests a general trend of poor solubility in polar solvents. Conversely, due to the non-polar nature of the perfluorinated chain, miscibility is expected to be higher in non-polar, hydrocarbon-based solvents, although complete miscibility is not always guaranteed.

Table 1: Illustrative Solubility of Perfluoropentyl Iodide in Common Organic Solvents at 25°C

| Solvent Class | Solvent | Polarity | Expected Solubility |

| Non-Polar | Hexane | Non-Polar | Miscible / Highly Soluble |

| Toluene | Non-Polar | Miscible / Highly Soluble | |

| Polar Aprotic | Acetone | Polar Aprotic | Sparingly to Slightly Soluble |

| Ethyl Acetate | Polar Aprotic | Sparingly to Slightly Soluble | |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderately Soluble | |

| Polar Protic | Ethanol | Polar Protic | Slightly Soluble |

| Methanol | Polar Protic | Slightly Soluble | |

| Water | Polar Protic | Insoluble |

Note: This table is intended as a general guide. Actual solubility values can be influenced by temperature, pressure, and the presence of impurities.

Experimental Determination of Solubility: A Step-by-Step Protocol

Accurate determination of the solubility of perfluoropentyl iodide is crucial for its effective use in synthesis and formulation. The following protocol outlines a robust and reliable method for determining the solubility of a liquid solute, like perfluoropentyl iodide, in an organic solvent using the widely accepted shake-flask method, followed by quantitative analysis.

Diagram of the Experimental Workflow

Caption: Workflow for the experimental determination of perfluoropentyl iodide solubility.

Detailed Protocol: Gravimetric and Spectroscopic Determination

This protocol is based on the principles outlined in standard methods for solubility determination, such as those from the OECD.[5]

Materials and Equipment:

-

Perfluoropentyl iodide (solute)

-

Organic solvent of interest (e.g., hexane, toluene, acetone, ethyl acetate, THF, ethanol)

-

Analytical balance (4-decimal places)

-

Thermostatically controlled shaker or water bath

-

Calibrated positive displacement pipettes

-

Volumetric flasks

-

Gas-tight vials with PTFE-lined septa

-

Syringe and syringe filter (PTFE, 0.2 µm)

-

Gas chromatograph with a mass spectrometer (GC-MS) or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add a known volume (e.g., 10 mL) of the organic solvent to a gas-tight vial.

-

Using a positive displacement pipette, add an excess of perfluoropentyl iodide to the solvent. An excess is present when a separate, undissolved phase of the iodide is visible.

-

Seal the vial tightly.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks (e.g., at 24, 48, and 72 hours) to ensure the concentration in the solvent phase has stabilized.

-

-

Sampling:

-

After equilibration, cease agitation and allow the two phases to separate completely.

-

Carefully withdraw an aliquot of the upper (solvent) phase using a syringe, avoiding any of the undissolved perfluoropentyl iodide.

-

Attach a syringe filter to the syringe and dispense the saturated solution into a pre-weighed, clean vial. This step is crucial to remove any micro-droplets of the undissolved solute.

-

-

Gravimetric Analysis (for higher solubility systems):

-

Accurately weigh the vial containing the filtered saturated solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of perfluoropentyl iodide.

-

Once the solvent is completely removed, reweigh the vial containing the perfluoropentyl iodide residue.

-

The mass of the dissolved perfluoropentyl iodide and the mass of the solvent can be calculated by difference.

-

Express the solubility in g/100 g of solvent or other appropriate units.

-

-

Spectroscopic/Chromatographic Analysis (for lower solubility systems):

-

Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

For GC-MS Analysis: Prepare a calibration curve using standard solutions of perfluoropentyl iodide of known concentrations. Analyze the diluted sample and determine its concentration from the calibration curve.[6][7]

-

For UV-Vis Analysis: Perfluoroalkyl iodides exhibit UV absorbance. Determine the λmax of perfluoropentyl iodide in the chosen solvent. Prepare a calibration curve by measuring the absorbance of standard solutions of known concentrations at the λmax. Measure the absorbance of the diluted sample and calculate its concentration.[8]

-

Back-calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Causality in Experimental Design: Why These Steps Matter

-

Use of Gas-Tight Vials with PTFE-lined Septa: This is essential to prevent the evaporation of volatile organic solvents, which would alter the concentration and lead to inaccurate results. PTFE is chosen for its chemical inertness towards both the solvent and the fluorinated solute.

-

Thermostatic Control: Solubility is temperature-dependent. Maintaining a constant and accurately known temperature is paramount for obtaining reproducible and meaningful data.

-

Extended Equilibration Time with Agitation: Reaching true thermodynamic equilibrium can be a slow process, especially for sparingly soluble compounds. Continuous agitation ensures maximum contact between the solute and solvent, while an extended equilibration time allows the system to reach a stable state.

-

Filtration of the Saturated Solution: This is a critical step to ensure that only the dissolved solute is being measured. The presence of even microscopic, undissolved droplets of perfluoropentyl iodide will lead to a significant overestimation of its solubility.

-

Choice of Analytical Technique: For highly soluble systems, the gravimetric method is simple and accurate. However, for sparingly soluble systems, the mass of the residue may be too small to measure accurately. In such cases, highly sensitive analytical techniques like GC-MS or UV-Vis spectroscopy are necessary to quantify the low concentrations of the dissolved solute.

Molecular Interactions and Solubility: A Visual Representation

The following diagram illustrates the key intermolecular forces that govern the solubility of perfluoropentyl iodide in a non-polar solvent (like hexane) versus a polar solvent (like ethanol).

Caption: Intermolecular forces influencing the solubility of perfluoropentyl iodide.

Conclusion: Navigating the Challenges of Fluorinated Compound Solubility

The solubility of perfluoropentyl iodide in organic solvents is a critical parameter that dictates its utility in various chemical applications. While its highly fluorinated nature leads to generally low solubility in many common solvents, a thorough understanding of the underlying principles of intermolecular forces allows researchers to make informed decisions about solvent selection. When precise solubility data is required, the experimental protocols outlined in this guide provide a robust framework for obtaining accurate and reliable results. By combining theoretical knowledge with rigorous experimental practice, scientists and drug development professionals can effectively harness the unique properties of perfluoropentyl iodide in their research and innovation endeavors.

References

- 1. store.astm.org [store.astm.org]

- 2. kelid1.ir [kelid1.ir]

- 3. Buy Perfluorohexyl iodide | 355-43-1 [smolecule.com]

- 4. store.astm.org [store.astm.org]

- 5. filab.fr [filab.fr]

- 6. store.astm.org [store.astm.org]

- 7. pure.au.dk [pure.au.dk]

- 8. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis and Preparation of Perfluoropentyl Iodide (C₅F₁₁I)

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the primary synthetic routes to perfluoropentyl iodide. The narrative emphasizes the underlying chemical principles, practical experimental considerations, and the rationale behind methodological choices, ensuring a blend of theoretical understanding and field-proven insights.

Introduction: The Significance of Perfluoropentyl Iodide

Perfluoropentyl iodide (nonafluoro-1-iodopentane) is a pivotal intermediate in the field of fluorine chemistry. As a member of the perfluoroalkyl iodide (PFAI) family, its unique properties—stemming from the highly stable and electronegative perfluoroalkyl chain (C₅F₁₁) coupled with a reactive carbon-iodine (C-I) bond—make it an invaluable building block.[1][2] The C-I bond serves as a versatile functional handle for introducing the C₅F₁₁ moiety into a wide range of organic molecules through nucleophilic substitution, radical additions, and coupling reactions.[2] This capability is leveraged to synthesize advanced materials such as fluorinated surfactants, high-performance polymers, and surface modifiers that impart hydrophobicity and oleophobicity.[1][2] Furthermore, its role as a synthetic intermediate extends to the pharmaceutical and agrochemical industries, where the introduction of a perfluoroalkyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and biological efficacy.

Core Synthesis Methodologies

The preparation of perfluoropentyl iodide can be achieved through several distinct pathways. The choice of method is often dictated by factors such as scale, desired purity, available starting materials, and process safety considerations. The most prominent industrial and laboratory-scale methods are detailed below.

Telomerization: The Industrial Workhorse

Telomerization is the most common large-scale industrial method for producing PFAIs.[3][4] The process involves the reaction of a "telogen" (a shorter-chain PFAI, typically pentafluoroethyl iodide, C₂F₅I) with a "taxogen" (a polymerizable olefin, in this case, tetrafluoroethylene, TFE).[3][5] The reaction proceeds via a free-radical mechanism, extending the perfluoroalkyl chain by TFE units.

The fundamental reaction can be represented as:

C₂F₅I + n CF₂=CF₂ → C₂F₅(CF₂CF₂)ₙI

For the synthesis of perfluoropentyl iodide (C₅F₁₁I), the target is a product where the chain has been extended by 1.5 TFE units on average, which is not directly achievable. In practice, the reaction yields a mixture of PFAIs with varying chain lengths (e.g., C₄F₉I, C₆F₁₃I, C₈F₁₇I, etc.).[6] The desired C₅F₁₁I is then isolated from this mixture via fractional distillation.

Causality Behind Experimental Choices:

-

Initiation: The reaction can be initiated thermally at high temperatures (300–360 °C)[7] or with chemical initiators like peroxides or metal catalysts (e.g., copper powder) at lower temperatures (80–180 °C), which offers better control and safety.[8][9]

-

Molar Ratio: The molar ratio of TFE to the telogen (C₂F₅I) is a critical parameter. A higher concentration of the telogen favors the formation of shorter-chain products, while a higher concentration of TFE leads to longer-chain telomers.

-

Continuous Process Control: In continuous industrial processes, a stepped feed of TFE is often employed. A portion of the TFE is introduced at the reactor head, and the remainder is added at points further down the reactor.[7] This strategy helps manage the highly exothermic nature of the polymerization and improves the selectivity towards desired chain lengths by maintaining a more consistent telogen-to-taxogen ratio throughout the reaction zone, thereby reducing the formation of undesirable high-molecular-weight telomers.[7]

Caption: High-level workflow for the synthesis of C₅F₁₁I via telomerization.

Direct Iodofluorination of Perfluoro-1-pentene

A more direct route to perfluoropentyl iodide involves the reaction of a perfluorinated olefin of the desired carbon number with an iodinating/fluorinating agent system. This method avoids the production of a telomer mixture, simplifying purification. A common approach utilizes iodine monochloride (ICl) and hydrogen fluoride (HF) in the presence of a Lewis acid catalyst.[10][11]

The reaction for perfluoro-1-pentene is:

CF₃(CF₂)₂CF=CF₂ + ICl + HF --(Lewis Acid)--> CF₃(CF₂)₄I + HCl

Causality Behind Experimental Choices:

-

Reagents: HF serves as both a solvent and a fluoride source. ICl provides the iodine and a reactive chlorine atom.[10]

-

Lewis Acid Catalyst: Catalysts such as antimony pentafluoride (SbF₅), boron trifluoride (BF₃), or tantalum pentafluoride (TaF₅) are essential.[10][11] The Lewis acid polarizes the carbon-carbon double bond of the perfluoroalkene, making it more susceptible to electrophilic attack by the iodine species, thereby facilitating the addition reaction.

-

Temperature: This method can often be performed at lower temperatures (e.g., 20-50 °C) compared to thermal telomerization, which is advantageous for process control and energy efficiency.[10]

From Perfluoropentanoic Acid Derivatives

Classic organic transformations can be adapted for the synthesis of PFAIs. One such method is a variation of the Hunsdiecker reaction, starting from a salt of a perfluorocarboxylic acid.[5]

Method A: Classic Hunsdiecker Reaction The traditional approach involves the thermal decomposition of the silver salt of perfluoropentanoic acid in the presence of elemental iodine.[5]

C₄F₉COOAg + I₂ → C₄F₉I + CO₂ + AgI

While effective at the lab scale, the use of stoichiometric and expensive silver salts makes it less viable for large-scale production.

Method B: Modern Catalytic Approach A more recent and scalable method employs an ionic liquid catalyst to facilitate the reaction between perfluoropentanoic acid and an iodine solution.[12] This avoids the need for heavy metal salts.

Experimental Protocol (Adapted from CN109651073A) [12]

-

Catalyst Preparation: An aluminate-based ionic liquid is prepared by reacting triphenylphosphine chloride, N-methylimidazole hydrochloride, and aluminum chloride in a solvent like methanol.

-

Reaction Setup: 2 kg of the prepared ionic liquid is charged into a reactor equipped with a reflux condenser. 264 g of perfluoropentanoic acid is added, and the mixture is heated to 80°C.

-

Reagent Addition: A solution of 2.5 mol of iodine in ethanol is added dropwise over 5 hours while maintaining the temperature at 80°C.

-

Reaction Completion: After the addition is complete, the reaction temperature is increased to 100°C and held for 8 hours.

-

Workup and Purification: The reaction mixture is cooled and allowed to stand, causing it to separate into two layers. The product layer is separated from the ionic liquid layer (which can potentially be recycled).

-

Final Purification: The crude product is purified by distillation to yield perfluorobutyl iodide (Note: The cited patent is for C₄F₉I, but the methodology is directly applicable to C₅F₁₁I by starting with perfluorohexanoic acid).

Purification and Characterization

Regardless of the synthetic route, purification is a critical final step.

-

Fractional Distillation: This is the primary method for purifying liquid PFAIs.[6][10] Due to the different boiling points of PFAIs with varying chain lengths, distillation can effectively separate the target C₅F₁₁I from lighter and heavier telomers produced during telomerization or from reaction byproducts in other methods.

-

Washing: The crude product may be washed with aqueous solutions of reducing agents like sodium bisulfite or sodium thiosulfate to remove any residual elemental iodine.[5]

-

Characterization: The purity and identity of the final product are confirmed using standard analytical techniques, including Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹⁹F and ¹³C NMR).[8]

Safety, Handling, and Storage

Perfluoroalkyl iodides are reactive chemicals that require careful handling in a controlled laboratory environment.

Core Safety Requirements:

-

Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[13] An eyewash station and safety shower must be readily accessible.[13][14]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical splash goggles or a face shield are mandatory.[13][15][16]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly.[15]

-

Body Protection: A chemical-resistant apron or lab coat should be worn.[13]

-

-

Handling: Avoid contact with skin and eyes. Avoid breathing vapors or mists.[13][15] Wash hands thoroughly after handling.[14][16]

-

Storage: Store in a cool, dry, dark place away from direct sunlight and heat sources.[13][15] Keep containers tightly closed in a well-ventilated area.[14]

-

Spill Response: In case of a spill, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a suitable, sealed container for disposal.[13][15]

Quantitative Data Summary

| Property | Value |

| Chemical Formula | C₅F₁₁I |

| Molecular Weight | 407.95 g/mol |

| Boiling Point | Approx. 100-102 °C |

| Density | Approx. 2.08 g/mL |

| Appearance | Colorless to pink/purple liquid |

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. notes.fluorine1.ru [notes.fluorine1.ru]

- 6. Perfluorooctyl Iodide|98%|CAS 507-63-1 [benchchem.com]

- 7. US5268516A - Synthesis of perfluoroalkyl iodides - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. CN101805240B - Telomerization method of perfluoroalkyl iodide - Google Patents [patents.google.com]

- 10. EP0711264A1 - Process for the preparation of perfluoroalkyl iodide - Google Patents [patents.google.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. Perfluorobutyl iodide synthesis - chemicalbook [chemicalbook.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. fishersci.com [fishersci.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to the Safe Handling and Storage of Perfluoropentyliodide

Introduction: Perfluoropentyliodide (CAS 638-79-9), also known as Undecafluoropentyl Iodide, is a dense, perfluorinated alkyl iodide with the molecular formula C5F11I.[1] In the fields of pharmaceutical research and drug development, organofluorine compounds are indispensable tools. The strategic introduction of fluorine or fluoroalkyl groups into molecular scaffolds can profoundly enhance critical properties such as metabolic stability, bioavailability, and binding affinity.[2][3] this compound serves as a key synthetic building block, enabling the introduction of the perfluoropentyl moiety into target molecules.[1] However, its utility is matched by a specific set of chemical hazards and handling requirements. The carbon-iodine bond represents a point of reactivity and potential instability, necessitating a rigorous and informed approach to its handling and storage.

This guide provides a comprehensive framework for researchers, chemists, and laboratory professionals, moving beyond a simple checklist to explain the causality behind each procedural recommendation. By understanding the chemical principles governing its behavior, users can establish a self-validating system of safety and ensure both experimental integrity and personal protection.

Section 1: Physicochemical Profile and Its Implications

The physical and chemical properties of this compound dictate its handling requirements. Understanding this data is the first step in a robust risk assessment.

| Property | Value | Implication for Handling & Storage |

| CAS Number | 638-79-9[1] | Ensures correct identification for regulatory and safety documentation. |

| Molecular Formula | C5F11I[1] | Indicates a high fluorine content, contributing to high density and chemical inertness of the perfluoroalkyl chain. |

| Molecular Weight | 395.94 g/mol [1] | Relatively high molecular weight contributes to a low volatility compared to smaller organic molecules. |

| Appearance | Clear liquid, may have a purple or reddish tint.[4] | A distinct color may indicate the presence of free iodine (I2) due to decomposition, often from light exposure. |

| Density | ~1.9 g/cm³ (Estimated based on analogs)[5] | Significantly denser than water. Spills will sink in aqueous media. A small volume is deceptively heavy. |

| Boiling Point | ~100 °C (Estimated) | Not highly volatile at room temperature, but vapors can accumulate in enclosed spaces. A fume hood is mandatory. |

| Solubility | Insoluble in water.[5] | Water is ineffective for dissolving or cleaning up spills. Spills must be absorbed with an inert material. |

| Stability | Stable under recommended storage conditions, but is light-sensitive.[4][5][6] | The primary storage precaution is protection from light to prevent photochemical decomposition of the weak C-I bond. |

Section 2: Hazard Identification and Control

This compound and its analogs are classified as irritants.[5][6] The primary risks stem from direct contact, inhalation of vapors, and chemical incompatibility. A systematic approach to risk mitigation involves understanding these hazards and implementing appropriate controls.

Key Hazards:

-

Skin and Eye Irritation: Causes skin irritation and serious eye irritation upon contact.[5][6]

-

Respiratory Irritation: Vapors or mists may cause respiratory tract irritation.[4][5]

-

Light Sensitivity: The carbon-iodine bond is susceptible to cleavage by UV light, which can generate radical species and free iodine, compromising sample purity and potentially leading to pressure buildup in sealed containers.[4][6]

-

Incompatibility: Reacts with strong oxidizing agents, and potentially with alkali metals like sodium and potassium.[4][6]

-

Thermal Decomposition: When heated to decomposition, it emits highly toxic and corrosive fumes, including hydrogen iodide (HI) and hydrogen fluoride (HF).[4][7] This is a critical consideration for fire scenarios and high-temperature reactions.

The relationship between hazard identification and the implementation of safety controls is paramount. This logic dictates the selection of engineering controls and the necessary personal protective equipment (PPE).

Caption: Logical flow from hazard identification to the implementation of control measures.

Section 3: Standard Handling Protocols

Adherence to a standardized protocol is essential for minimizing exposure and preventing contamination.

Step-by-Step Handling Procedure:

-

Pre-Experiment Preparation:

-

Review the Safety Data Sheet (SDS) for this compound or a close analog like Perfluorobutyl or Perfluorooctyl iodide.[4][5][6]

-

Ensure an eyewash station and safety shower are accessible and unobstructed.[4][7]

-

Prepare and designate a specific work area inside a certified chemical fume hood.[4]

-

Assemble all necessary glassware and equipment. Ensure it is clean and dry.

-

Locate the appropriate spill kit containing inert absorbent material (e.g., vermiculite, sand).[4]

-

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical splash goggles conforming to EN166 or NIOSH standards.[4]

-

Hand Protection: Wear chemical-resistant gloves (Nitrile or Neoprene are suitable).[8] Inspect gloves for any signs of damage before use. Use proper glove removal technique to avoid skin contact.[9]

-

Body Protection: Wear a standard laboratory coat. A chemical-resistant apron is recommended for larger quantities.[4]

-

-

Chemical Handling:

-

Conduct all manipulations of this compound exclusively within the chemical fume hood to prevent inhalation of vapors.[4][10]

-

When transferring, pour slowly and carefully to avoid splashing. Use a funnel for transfers into containers with narrow openings.

-

Keep the container tightly sealed when not in use.[10]

-

Avoid direct exposure to sunlight or strong artificial light sources.

-

Ensure the compound does not come into contact with incompatible materials such as strong oxidizing agents.[4][6]

-

-

Post-Handling Procedure:

-

Tightly cap the this compound container, wipe it down with a damp cloth, and return it to its designated storage location.

-

Decontaminate all glassware and equipment that came into contact with the chemical.

-

Clean the work surface inside the fume hood.

-

Remove PPE in the correct order (gloves first), and dispose of contaminated disposable items (e.g., gloves, weighing paper) in a designated hazardous waste container.

-

Wash hands thoroughly with soap and water after completing the work.[5]

-

Section 4: Long-Term Storage and Stability

Proper storage is critical for maintaining the chemical integrity of this compound and ensuring laboratory safety.

-

Location: Store in a cool, dry, and well-ventilated area designated for chemical storage.[4][5][10] The storage area should be separate from incompatible materials.

-

Light Protection: This is the most critical storage parameter. Store in an amber glass bottle or an opaque container to protect it from light.[4][6] Place the container in a dark cabinet or a room without windows.[4] The causality is that photolytic cleavage of the C-I bond can occur, leading to degradation.

-

Container Integrity: The container must be kept tightly closed to prevent the escape of vapors and the ingress of moisture.[5][6][10]

-

Stabilization: Some suppliers provide the material with a copper chip or wire.[1] This is a common practice for alkyl iodides to scavenge any trace amounts of iodine (I2) that may form, preventing further degradation.

Section 5: Emergency First Aid Procedures

In the event of an accidental exposure, immediate and correct action is crucial.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so.[5][11] Seek immediate medical attention.[4]

-

Skin Contact: Remove all contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes.[4][5] If irritation develops or persists, seek medical attention.

-

Inhalation: Move the affected person to fresh air immediately.[4][5] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Wash the mouth out with water. Seek immediate medical attention and show the SDS to the medical professional.[4]

Section 6: Spill Management and Waste Disposal

A prepared response to a spill is a key component of laboratory safety.

Small-Scale Laboratory Spill Response Protocol:

Caption: Step-by-step workflow for responding to a chemical spill.

Detailed Spill Cleanup Steps:

-

Warn and Restrict: Alert personnel in the immediate vicinity. Restrict access to the spill area.[12]

-

Ventilate: Ensure the chemical fume hood is operating.

-

Wear PPE: Don appropriate PPE, including double-gloving if necessary.

-

Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[4] Do not use combustible materials like paper towels.

-

Collect: Carefully sweep or scoop the absorbed material, working from the perimeter of the spill inwards. Place the material into a suitable, labeled, and sealable container for hazardous waste.[4][9]

-

Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol or acetone), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

-

Survey: If possible, perform a final wipe test to ensure complete decontamination.

Waste Disposal: this compound and any materials contaminated with it must be disposed of as hazardous waste.[5]

-

Collect waste in a clearly labeled, sealed, and chemically compatible container.

-

Arrange for disposal through a licensed professional waste disposal company in accordance with all local, state, and federal regulations.[9] The preferred method is often high-temperature incineration in a facility equipped with acid gas scrubbers to handle the HF and HI byproducts.[9]

Conclusion

The effective and safe use of this compound in a research setting is predicated on a foundational understanding of its chemical nature. Its value as a synthetic reagent is intrinsically linked to its reactivity, which in turn dictates the necessary precautions. By adhering to the principles of hazard mitigation—utilizing engineering controls, wearing appropriate personal protective equipment, implementing strict handling protocols, and ensuring proper storage—researchers can confidently leverage the capabilities of this compound while maintaining the highest standards of laboratory safety.

References

- 1. This compound | 638-79-9 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. niinfectioncontrolmanual.net [niinfectioncontrolmanual.net]

- 9. chemicalbook.com [chemicalbook.com]

- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 11. uwlax.edu [uwlax.edu]

- 12. Emergency Procedures for Spills of Radioactive Materials | Research and Innovation [unh.edu]

Spectroscopic Characterization of Perfluoropentyliodide: A Technical Guide

Introduction

Perfluoropentyliodide (CF₃(CF₂)₄I), also known as 1-iodoundecafluoropentane, is a key intermediate in the synthesis of a wide array of fluorinated materials, including surfactants, polymers, and pharmaceutical compounds. The introduction of a perfluoroalkyl chain can dramatically alter the physicochemical properties of a molecule, enhancing its thermal stability, lipophilicity, and metabolic resistance. Accurate and comprehensive characterization of this building block is paramount for ensuring the quality and purity of downstream products. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of the resulting data are discussed to provide a practical framework for researchers in the field.

Molecular Structure and Spectroscopic Overview

The linear structure of this compound, with its distinct chemical environments for the fluorine and carbon atoms, gives rise to characteristic spectroscopic signatures. Understanding these signatures is crucial for structural verification and purity assessment.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of fluorinated compounds. Both ¹⁹F and ¹³C NMR provide critical information about the connectivity and electronic environment of the atoms within the this compound molecule.

¹⁹F NMR Spectroscopy

The ¹⁹F nucleus has a spin of 1/2 and a natural abundance of 100%, making it highly sensitive for NMR analysis. The large chemical shift dispersion of ¹⁹F NMR allows for excellent resolution of signals from different fluorine environments.

Experimental Protocol:

-

Sample Preparation: Dissolve ~10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Instrument: A standard multinuclear NMR spectrometer operating at a ¹⁹F frequency of 376 MHz or higher.

-

Parameters:

-

Pulse Sequence: A standard single-pulse experiment.

-

Reference: An external standard of CFCl₃ (δ = 0 ppm) or a secondary standard such as hexafluorobenzene (δ = -163 ppm).

-

Decoupling: Proton decoupling is generally not necessary unless proton-containing impurities are of interest.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Expected ¹⁹F NMR Data:

The ¹⁹F NMR spectrum of this compound is expected to show five distinct signals corresponding to the five chemically non-equivalent fluorine environments. The chemical shifts are influenced by the electronegativity of the neighboring groups, with the iodine atom having a significant deshielding effect on the adjacent CF₂ group.

| Position | Chemical Shift (δ, ppm) (Estimated) | Multiplicity | Coupling Constants (J, Hz) (Estimated) |

| CF₃ (C1) | -81.0 to -82.0 | Triplet | ³JF-F ≈ 2-3 Hz |

| CF₂ (C2) | -123.0 to -124.0 | Multiplet | |

| CF₂ (C3) | -122.0 to -123.0 | Multiplet | |

| CF₂ (C4) | -114.0 to -115.0 | Multiplet | |

| CF₂ (C5) | -60.0 to -61.0 | Triplet | ³JF-F ≈ 8-10 Hz |

Causality and Interpretation:

-